molecular formula C14H14BClO3 B2657817 {4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid CAS No. 2246802-21-9

{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid

Cat. No.: B2657817
CAS No.: 2246802-21-9
M. Wt: 276.52
InChI Key: VATZTGIRZGYRJL-UHFFFAOYSA-N
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Description

{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorophenylmethoxy and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Scientific Research Applications

{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid has a wide range of applications in scientific research, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, and washing hands and face thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Aryl Halide: 4-[(4-Chlorophenyl)methoxy]-2-methylphenyl halide

    Organoboron Compound: Boronic acid or boronate ester

    Catalyst: Palladium(0) or Palladium(II) complex

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. Additionally, the use of automated systems for catalyst addition and reaction monitoring helps in maintaining consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

The major products formed from these reactions include phenols, boranes, and various substituted derivatives, depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorophenylmethoxy and methyl groups in {4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid imparts unique reactivity and stability, making it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions and form stable derivatives enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxy]-2-methylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BClO3/c1-10-8-13(6-7-14(10)15(17)18)19-9-11-2-4-12(16)5-3-11/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATZTGIRZGYRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=C(C=C2)Cl)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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